

Tandutinib Hydrochloride: A Technical Overview of Preclinical Studies

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Compound of Interest

Compound Name: TANDUTINIB HYDROCHLORIDE

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Introduction

Tandutinib hydrochloride (formerly known as MLN518 and CT53518) is a potent, orally bioavailable, small-molecule inhibitor of type III receptor tyrosine kinases (RTKs).[1][2][3] Structurally, it is a piperazinyl quinazoline compound.[2][4] Its primary development focus has been as a targeted therapy for acute myeloid leukemia (AML), particularly in patients with mutations in the FMS-like tyrosine kinase 3 (FLT3) gene, which are associated with a poor prognosis.[4][5][6] Preclinical research has demonstrated that Tandutinib also exhibits inhibitory activity against other key signaling kinases, suggesting its potential application in a broader range of malignancies. This guide provides an in-depth overview of the core preclinical data, experimental methodologies, and signaling pathways associated with **Tandutinib hydrochloride**.

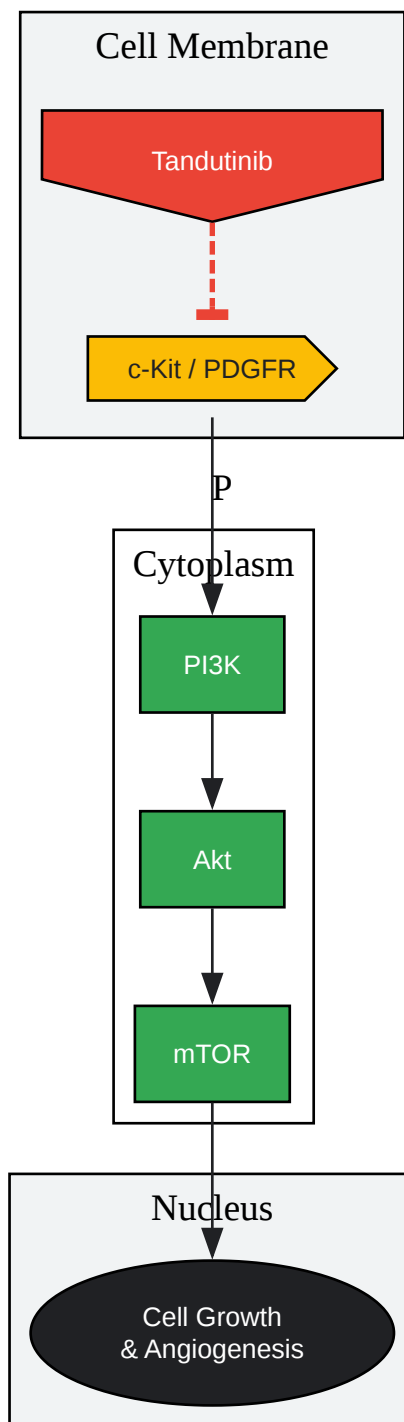
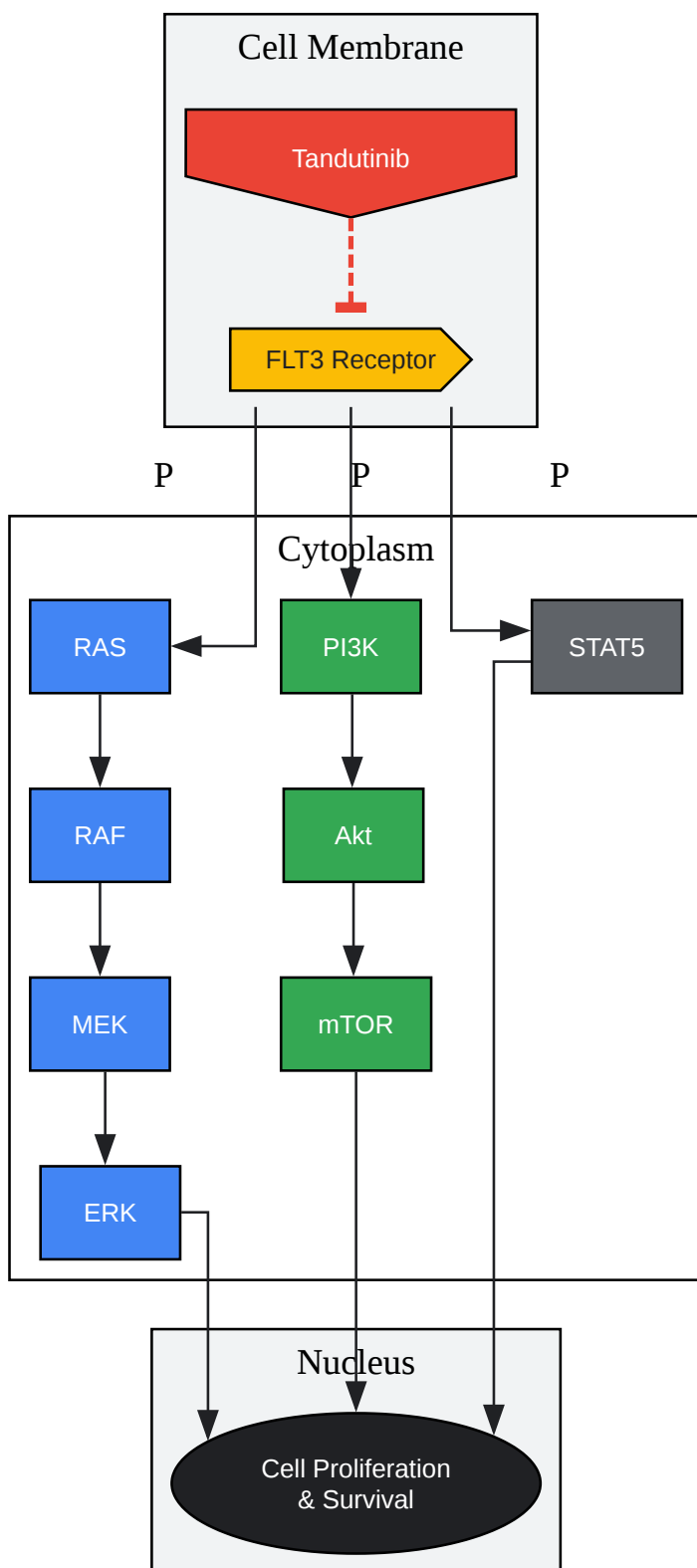
Mechanism of Action

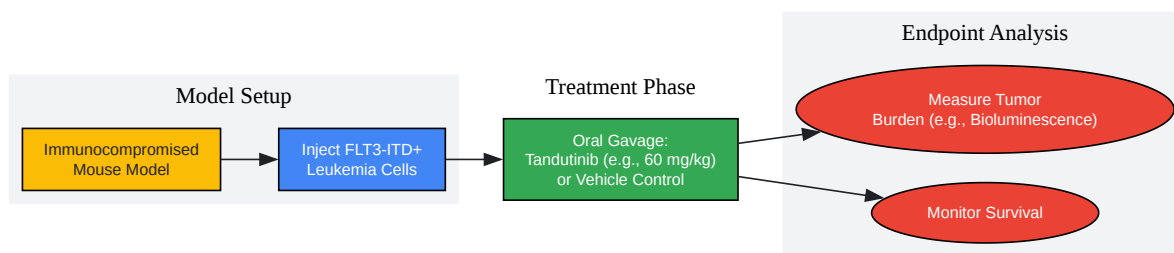
Tandutinib functions as an ATP-competitive inhibitor of specific receptor tyrosine kinases. By binding to the ATP-binding pocket of these enzymes, it blocks their autophosphorylation and subsequent activation of downstream signaling cascades.[1][2] This inhibition ultimately disrupts critical cellular processes in cancer cells, including proliferation, survival, and differentiation, leading to apoptosis.[1][7][8] The primary targets of Tandutinib are FLT3, c-Kit, and the platelet-derived growth factor receptor (PDGFR).[9][10][11]

Key Signaling Pathways Inhibited by Tandutinib

FLT3 Signaling Pathway

The FMS-like tyrosine kinase 3 (FLT3) is a crucial regulator of normal hematopoiesis.[12] In a significant subset of AML patients, FLT3 is constitutively activated due to mutations, most commonly internal tandem duplications (ITD), leading to uncontrolled cell proliferation and survival.[4][5][7] Tandutinib directly inhibits this aberrant FLT3 signaling.





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